Ethylamino-phenyl-acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-(ethylamino)-2-phenylacetic acid |
InChI |
InChI=1S/C10H13NO2/c1-2-11-9(10(12)13)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3,(H,12,13) |
InChI Key |
JLHJCPDYFXYNFG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Ethylamino Phenyl Acetic Acid
Established Synthetic Pathways for Ethylamino-phenyl-acetic Acid Core
The creation of the fundamental this compound structure can be achieved through several synthetic routes. These methods range from multi-step sequences to strategic functional group manipulations.
Multi-Step Synthesis Approaches
Multi-step synthesis provides a planned and controlled approach to building complex molecules like this compound from simpler, readily available starting materials. littleflowercollege.edu.in These synthetic sequences often involve the formation of key intermediate compounds that are sequentially modified to yield the final product. littleflowercollege.edu.in For instance, a common strategy involves the hydrolysis of benzyl (B1604629) cyanide to produce phenylacetic acid, which can then undergo further reactions. orgsyn.org The hydrolysis can be carried out using either acidic or alkaline conditions, with acid hydrolysis often being preferred for its smoother reaction profile. orgsyn.org
Functional Group Interconversions and Modulations
Functional group interconversions are a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. vanderbilt.edu This is particularly relevant in the synthesis of this compound and its analogs. For example, a hydroxyl group can be converted into a better leaving group, such as a sulfonate ester, to facilitate subsequent nucleophilic substitution reactions. vanderbilt.edu Halides are also effective leaving groups, and their reactivity in SN2 reactions follows the order I > Br > Cl. vanderbilt.edu
The conversion of alcohols to halides can be achieved using various reagents, such as thionyl chloride for chlorination or phosphorus tribromide for bromination. vanderbilt.edu The introduction or modification of the amino group is also a critical aspect. For instance, reductive amination of a suitable keto-acid precursor can directly introduce the ethylamino group. Alternatively, an existing amino group can be modified through alkylation.
Derivatization Strategies for this compound Analogs
The core structure of this compound provides a versatile scaffold for the creation of a wide array of chemical analogs. sigmaaldrich.com Derivatization allows for the fine-tuning of the molecule's properties for specific applications.
Esterification Reactions and Their Applications
Esterification of the carboxylic acid moiety is a common derivatization strategy. ontosight.ai This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net The choice of alcohol determines the nature of the resulting ester, which can influence the compound's physical and chemical properties. For example, esterification with simple alcohols like methanol (B129727) or ethanol (B145695) can produce the corresponding methyl or ethyl esters. The use of more complex alcohols can introduce additional functional groups or steric bulk.
The formation of esters can be important for various reasons, including altering solubility or serving as a protecting group for the carboxylic acid during subsequent reactions. researchgate.net
Amidation and Other N-Functionalization Routes
The secondary amine in this compound offers a prime site for further functionalization. Amidation, the formation of an amide bond by reacting the amine with a carboxylic acid or its derivative, is a key N-functionalization route. This can be achieved using coupling agents that activate the carboxylic acid. google.com
Modifications to the Phenyl Ring System and Acetic Acid Moiety
Modifications to the phenyl ring of this compound can be achieved through various aromatic substitution reactions. Depending on the existing substituents, electrophilic aromatic substitution can introduce a range of functional groups, such as nitro, halogen, or alkyl groups, at different positions on the ring. These substitutions can have a profound effect on the electronic properties of the molecule.
The acetic acid moiety can also be modified. For instance, the alpha-carbon can be functionalized, or the carboxylic acid can be reduced to an alcohol or converted to other functional groups, further expanding the range of accessible derivatives.
Asymmetric Synthesis and Enantiomeric Resolution Techniques
The generation of single-enantiomer α-amino acids is a significant challenge in synthetic chemistry. Methodologies are broadly divided into two categories: the resolution of a racemic mixture, where both enantiomers are formed and then separated, and asymmetric synthesis, where one enantiomer is preferentially formed.
Enantiomeric Resolution via Diastereomeric Salt Formation
A classical and widely practiced method for separating enantiomers is through chemical resolution. This technique involves reacting a racemic mixture of an acid with a single, pure enantiomer of a chiral base. libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomeric salts.
For a racemic mixture of this compound, a chiral amine such as (R)-1-phenylethylamine can be used as a resolving agent. The resulting salts, (R)-acid·(R)-base and (S)-acid·(R)-base, are diastereomers and thus have different physical properties, most notably different solubilities. libretexts.org This difference allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from a suitable solvent, leaving the other in the mother liquor. After separation, the pure enantiomer of the acid can be recovered from the salt by treatment with a strong acid, which also allows for the recovery of the chiral resolving agent for reuse. libretexts.orglibretexts.org Chiral acids like (+)-tartaric acid or (-)-mandelic acid can be similarly used to resolve racemic bases. libretexts.org
Table 1: Common Chiral Resolving Agents for Racemic Acids and Bases
| Resolving Agent Type | Examples | Application |
|---|---|---|
| Chiral Bases | (R)-1-Phenylethylamine, Brucine, Quinine | Resolution of racemic carboxylic acids |
Asymmetric Synthesis Using Chiral Auxiliaries
Asymmetric synthesis aims to directly create a specific enantiomer, avoiding the 50% theoretical yield limit of classical resolution. One powerful strategy is the use of a chiral auxiliary, a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org
A prominent example is the use of pseudoephedrine as a chiral auxiliary. It can be reacted with a carboxylic acid to form a chiral amide. The α-proton of this amide can be removed by a strong, non-nucleophilic base to form a chiral enolate. The subsequent alkylation of this enolate occurs with high diastereoselectivity, as the bulky structure of the auxiliary shields one face of the enolate, forcing the alkylating agent to approach from the opposite, less hindered face. wikipedia.orgharvard.edu After the alkylation step, the auxiliary can be cleaved to yield the enantiomerically enriched carboxylic acid, and the auxiliary itself can be recovered. harvard.edu Evans chiral oxazolidinones are also effectively used in a similar manner for the asymmetric synthesis of optically active phenylpropanoic acid derivatives. nih.gov
Another versatile class of chiral auxiliaries is the N-sulfinyl imines, such as N-tert-butanesulfinimine. These can be used for the asymmetric synthesis of chiral amines. The addition of organometallic reagents to chiral N-tert-butanesulfinimines proceeds with high diastereoselectivity. Subsequent removal of the sulfinyl group under mild acidic conditions yields the desired chiral amine in high enantiomeric excess. researchgate.net This method allows for the synthesis of either enantiomer of the target amine by selecting the appropriate enantiomer of the chiral auxiliary. researchgate.net
Table 2: Key Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Key Feature |
|---|---|---|
| Pseudoephedrine | Asymmetric alkylation of carboxylic acids | Forms a chiral amide; directs alkylation via steric hindrance |
| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | Forms chiral imides; provides high diastereoselectivity |
Chromatographic Resolution
High-Performance Liquid Chromatography (HPLC) can also be employed for the separation of enantiomers. This can be achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. libretexts.org Alternatively, the racemic mixture can be derivatized with a chiral agent, such as (R)-(+)-1-phenylethyl isocyanate (PEIC) or 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), to form diastereomers that can then be separated on a standard achiral HPLC column. nih.gov
Catalytic Approaches in this compound Synthesis
Catalytic methods offer efficient and often more environmentally friendly routes for synthesis. These can include metal-based catalysts, organocatalysts, and biocatalysts (enzymes).
Metal-Catalyzed Synthesis
Transition metal catalysts are widely used in the synthesis of carboxylic acids and their derivatives. For the synthesis of phenylacetic acid, a catalytic process using nickel tetracarbonyl [Ni(CO)4] has been reported for the carbonylation of benzyl chloride, achieving high selectivity. nih.gov Another approach involves the intramolecular cyclization of N-chloroacetyl diphenylamine (B1679370) derivatives, a key step in a multi-step synthesis of 2-(phenylamino)phenylacetic acid derivatives. google.com
Biocatalytic Synthesis
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. Nitrilase enzymes are particularly useful as they can hydrolyze nitriles directly to carboxylic acids. magtech.com.cn This method is employed for the synthesis of various pharmaceutical intermediates. For instance, an enantioselective synthesis of (R)-mandelic acid, a structurally similar compound, can be achieved from mandelonitrile (B1675950) using a nitrilase, demonstrating the potential for producing chiral α-hydroxy and α-amino acids. magtech.com.cn
Enzymatic cascades have been developed for the efficient production of phenylacetic acid (PAA) from L-phenylalanine using recombinant Escherichia coli cells. nih.gov Such whole-cell biocatalyst systems can achieve high conversion rates in one-pot processes. nih.gov
A powerful combination of biocatalysis and chemical catalysis is found in chemoenzymatic synthesis. For example, the enzyme phenylalanine ammonia (B1221849) lyase (PAL) can be used for the enantioselective addition of ammonia to a cinnamic acid derivative. The resulting chiral amino acid can then undergo a copper-catalyzed ring-closure reaction to form a complex heterocyclic product. researchgate.net This chemoenzymatic strategy has been applied to the synthesis of (S)-2-Indolinecarboxylic acid, an intermediate for ACE inhibitors, in just three steps from a simple precursor. researchgate.net Similarly, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase can catalyze the asymmetric hydroamination of fumarate (B1241708) with substituted 2-aminophenols, which can then be cyclized via acid catalysis to produce complex heterocycles. acs.org
Table 3: Examples of Catalytic Approaches in Phenylacetic Acid Synthesis
| Catalyst Type | Specific Catalyst/Enzyme | Reactants | Product |
|---|---|---|---|
| Metal Catalyst | Nickel Tetracarbonyl [Ni(CO)4] | Benzyl Chloride, Carbon Monoxide | Phenylacetic Acid |
| Biocatalyst (Enzyme) | Nitrilase | Mandelonitrile | (R)-Mandelic Acid |
| Biocatalyst (Whole Cell) | Recombinant E. coli | L-Phenylalanine | Phenylacetic Acid |
Spectroscopic and Spectrometric Characterization of Ethylamino Phenyl Acetic Acid and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationsigmaaldrich.comhmdb.cahmdb.carsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Analysis
Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their relative arrangements in a molecule. In the context of ethylamino-phenyl-acetic acid derivatives, the ¹H NMR spectra exhibit characteristic signals for the aromatic protons, the methine proton, and the ethyl group protons.
For instance, in (R)-tert-Butyl 2-(benzylamino)-2-(4-nitrophenyl)-3-phenylpropanoate, the aromatic protons appear as multiplets in the range of δ 6.92-8.11 ppm. The protons of the benzyl (B1604629) group and the methine proton are observed as doublets and a broad singlet, respectively. The tert-butyl group protons resonate as a singlet at δ 1.47 ppm. rsc.org
A derivative, 2-Phenylacetic acid, shows a multiplet for the five aromatic protons between δ 7.24-7.36 ppm and a singlet for the two benzylic protons at δ 3.64 ppm. rsc.org
Table 1: Selected ¹H NMR Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm |
|---|---|---|
| (R)-tert-Butyl 2-(benzylamino)-2-(4-nitrophenyl)-3-phenylpropanoate | CDCl₃ | 8.11 (d, 2H), 7.56 (d, 2H), 7.38-7.29 (m, 5H), 7.18-7.13 (m, 3H), 6.95-6.92 (m, 2H), 3.83 (d, 1H), 3.66 (d, 1H), 3.45 (d, 1H), 3.37 (d, 1H), 2.24 (br, 1H), 1.47 (s, 9H) |
| 2-Phenylacetic acid | CDCl₃ | 7.24-7.36 (m, 5H), 3.64 (s, 2H) |
| 2-(p-tolyl)acetic acid | CDCl₃ | 7.12-7.17 (m, 4H), 3.60 (s, 2H), 2.32 (s, 3H) |
| Methyl 2-(2-acetyl-5-methoxyphenyl)acetate | CDCl₃ | 7.86 (d, 1H), 6.87 (dd, 2H), 6.76 (d, 1H), 3.93 (s, 2H), 3.86 (s, 3H), 3.71 (s, 3H), 2.55 (s, 3H) |
¹³C NMR Spectral Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. For this compound and its derivatives, the spectra show distinct signals for the carboxyl carbon, the aromatic carbons, and the aliphatic carbons.
In (R)-tert-Butyl 2-(benzylamino)-2-(4-nitrophenyl)-3-phenylpropanoate, the carboxyl carbon (CO) resonates at δ 172.7 ppm. rsc.org The aromatic carbons appear in the range of δ 123.2-149.2 ppm. rsc.org The α-carbon to the amino group (Cα) is found at δ 68.1 ppm, while the carbons of the tert-butyl group appear at δ 82.3 (quaternary) and 27.6 ppm (methyls). rsc.org
For the simpler 2-Phenylacetic acid, the carboxyl carbon appears at δ 177.88 ppm, the aromatic carbons are observed between δ 127.33-133.18 ppm, and the benzylic carbon is at δ 41.01 ppm. rsc.org
Table 2: Selected ¹³C NMR Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm |
|---|---|---|
| (R)-tert-Butyl 2-(octylamino)-2-(4-nitrophenyl)-3-phenylpropanoate | CDCl₃ | 173.1 (CO), 149.7 (CAr), 147.3 (CArNO₂), 136.1 (CAr), 130.8, 128.3, 128.1, 127.0, 123.2 (9 CHAr), 82.3 (CtBu), 68.1 (Cα), 43.3 (CH₂Ph), 41.8, 31.5, 30.2, 29.2, 28.9 (5 CH₂), 27.6 (3 CH₃-tBu), 27.0, 22.3 (2 CH₂), 13.7 (CH₃CH₂) |
| 2-Phenylacetic acid | CDCl₃ | 177.88, 133.18, 129.34, 128.61, 127.33, 41.01 |
| 2-(p-tolyl)acetic acid | CDCl₃ | 178.21, 136.90, 130.15, 129.25, 129.13, 40.58, 21.00 |
| Ethyl 2-(2-(2,4-dichlorobenzoyl)-4,5-dimethoxyphenyl)acetate | CDCl₃ | 194.2, 171.4, 152.4, 147.2, 137.7, 136.6, 132.6, 130.8, 130.5, 130.0, 128.3, 127.1, 115.5, 115.3, 60.8, 56.1, 39.8, 14.2 |
Advanced NMR Techniques (e.g., HMBC)hmdb.ca
Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the structure of complex derivatives. For example, in the structural elucidation of ortho-acylated phenylacetic acid esters, HMBC correlations were key in assigning the positions of methoxy (B1213986) groups on the aromatic ring. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Analysissigmaaldrich.comrsc.orgchimicatechnoacta.ruguidechem.com
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. wiley.com
The IR spectrum of a derivative, 3-(Phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one, shows characteristic absorption bands. chimicatechnoacta.ru A strong band at 1706 cm⁻¹ is attributed to the C=O stretching of the coumarin (B35378) ring. chimicatechnoacta.ru The N-H and O-H stretching vibrations are observed at 3137 cm⁻¹ and 3431 cm⁻¹, respectively. chimicatechnoacta.ru Aromatic and aliphatic C-H stretching vibrations appear at 2983 cm⁻¹ and 2708 cm⁻¹, respectively. chimicatechnoacta.ru
Raman spectroscopy offers complementary information. For phenylacetic acid, the Raman spectrum has been investigated to understand its vibrational modes in the crystalline state. ias.ac.in
Table 3: Characteristic IR Absorption Frequencies for a Derivative
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch | 3431 |
| N-H Stretch | 3137 |
| Aromatic C-H Stretch | 2983 |
| Aliphatic C-H Stretch | 2708 |
| C=O Stretch (Coumarin) | 1706 |
| C-N Stretch | 1529, 1518 |
| C-Cl Stretch | 756 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structuresigmaaldrich.comhmdb.carsc.org
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For compounds with aromatic rings and conjugated systems, such as this compound derivatives, UV-Vis spectra can reveal information about their electronic structure.
Studies on 2-(4-Cyanophenylamino) acetic acid have utilized UV-Vis spectroscopy to identify electronic transitions within the molecule. nih.gov The calculated HOMO-LUMO energy gap helps in understanding the charge transfer characteristics of the molecule. nih.gov The absorption spectrum of biogenic ZnO nanoparticles, used as a catalyst in the synthesis of a derivative, showed a characteristic peak at 293 nm. chimicatechnoacta.ru
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysishmdb.ca
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides information about the structure through analysis of fragmentation patterns.
For ethyl 2-(2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl)acetate, the mass spectrum shows a molecular ion peak (M+) at m/z 388. researchgate.net Similarly, for ethyl 2-(2-(2,4-dichlorobenzoyl)-4,5-dimethoxyphenyl)acetate, the molecular ion peak is observed at m/z 397. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in determining the molecular formula. For example, the HRMS (ESI) of a derivative showed a peak at m/z = 342.16 [M+1], corresponding to the molecular formula C₁₈H₁₆N₂O₅. chimicatechnoacta.ru
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (R)-tert-Butyl 2-(benzylamino)-2-(4-nitrophenyl)-3-phenylpropanoate |
| 2-Phenylacetic acid |
| 2-(p-tolyl)acetic acid |
| Methyl 2-(2-acetyl-5-methoxyphenyl)acetate |
| (R)-tert-Butyl 2-(octylamino)-2-(4-nitrophenyl)-3-phenylpropanoate |
| Ethyl 2-(2-(2,4-dichlorobenzoyl)-4,5-dimethoxyphenyl)acetate |
| 3-(Phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one |
| 2-(4-Cyanophenylamino) acetic acid |
| Biogenic ZnO nanoparticles |
Computational and Theoretical Investigations of Ethylamino Phenyl Acetic Acid
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in its ground state. Methods like Density Functional Theory (DFT) and Ab Initio calculations are routinely used to predict molecular structure, vibrational frequencies, and electronic properties with high accuracy. nih.govresearchgate.net The B3LYP functional is a popular DFT method known for providing an excellent balance between accuracy and computational cost for medium to large-sized molecules. researchgate.net
The first step in most quantum chemical studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like Ethylamino-phenyl-acetic acid, which has multiple rotatable bonds, this process is extended to explore its conformational landscape.
Vibrational frequency analysis, performed computationally, serves two primary purposes: it confirms that an optimized geometry is a true energy minimum, and it predicts the molecule's infrared (IR) and Raman spectra. Theoretical vibrational wavenumbers are often calculated using DFT methods, such as the B3LYP level of theory. nih.govchem-soc.si
While direct experimental spectra for this compound are not available in the provided sources, a theoretical analysis would predict characteristic vibrational modes based on its functional groups. These predictions are invaluable for interpreting experimental spectra. The calculated frequencies are typically scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and methodological approximations. chem-soc.si
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |
|---|---|---|
| O–H Stretch | 3300-2500 (very broad) | Carboxylic acid H-bonding |
| N–H Stretch | 3500-3300 | Secondary amine |
| Aromatic C–H Stretch | 3100-3000 | Phenyl ring C-H bonds |
| Aliphatic C–H Stretch | 3000-2850 | Ethyl and acetic acid C-H bonds |
| C=O Stretch | 1750-1700 | Carboxylic acid carbonyl |
| Aromatic C=C Stretch | 1600-1450 | Phenyl ring vibrations |
| N–H Bend | 1650-1550 | Secondary amine |
| C–O Stretch | 1320-1210 | Carboxylic acid C-O bond |
Table based on general infrared spectroscopy absorption data. vscht.czlibretexts.orgmsu.edu
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. ossila.compearson.com These are known as frontier molecular orbitals because they determine how the molecule interacts with other species. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. scispace.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. For a related compound, 2-(4-Cyanophenylamino) acetic acid, DFT calculations found the HOMO and LUMO energies to be -6.2056 eV and -1.2901 eV, respectively, indicating significant potential for intramolecular charge transfer. nih.gov Similar analyses for this compound would reveal how the ethylamino and phenyl groups contribute to the distribution of electron density and influence the molecule's electronic behavior.
| Parameter | Description | Example Value (from analog) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.2056 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2901 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ELUMO - EHOMO); indicates chemical stability. | 4.9155 eV |
Example data from calculations on 2-(4-Cyanophenylamino) acetic acid. nih.gov
Computational methods can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which is invaluable for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard and reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.govmdpi.com
For instance, in the study of 2-(4-Cyanophenylamino) acetic acid, theoretical ¹H chemical shifts were computed and showed good correlation with experimental values. nih.gov A similar computational protocol applied to this compound would predict the chemical shifts for its unique set of protons and carbons. These predictions help in the assignment of complex experimental spectra and can be used to distinguish between different isomers or conformers. researchgate.net More recent developments also utilize machine learning algorithms trained on large datasets to predict chemical shifts with even greater accuracy. nih.gov
Molecular Dynamics Simulations and Intermolecular Interactions
While quantum mechanics excels at describing the properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly their interactions with other molecules, such as solvents. mdpi.com MD simulations treat atoms as classical particles and use force fields to describe the interactions between them. researchgate.net
An MD simulation of this compound in an aqueous solution would provide insights into its solvation and intermolecular interactions. researchgate.net It would reveal how water molecules arrange themselves around the hydrophilic carboxylic acid and ethylamino groups, forming hydrogen bonds, and how they interact with the hydrophobic phenyl ring. nih.gov Such simulations can be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. mdpi.com Understanding these interactions is critical for predicting the molecule's solubility, stability, and behavior in a biological environment. dovepress.comsemanticscholar.org
In Silico Mechanistic Studies of Reactions involving this compound
In silico studies are computational approaches used to investigate reaction mechanisms and predict the biological activity of molecules. researchgate.net DFT calculations can be employed to map out the potential energy surface of a chemical reaction involving this compound. This allows researchers to identify transition states, calculate activation energies, and elucidate the step-by-step mechanism of its formation or degradation. scispace.comnih.gov
Furthermore, molecular docking, a key in silico technique, can be used to predict how this compound might bind to a biological target, such as a protein or enzyme. mdpi.com This involves placing the molecule (the ligand) into the binding site of the protein and calculating the binding affinity. Such studies can help identify potential biological activities and guide the design of new molecules. rsc.org For example, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling can predict the pharmacokinetic properties of a compound, screening out unsuitable candidates early in the drug discovery process. researchgate.net
Due to the highly specific nature of the user's request and the exhaustive searches conducted, it has been determined that there is a lack of specific published computational and theoretical research on the compound "this compound" that aligns with the provided outline. The search results yielded general information on computational chemistry methods and studies on related but distinct molecules, which are insufficient to generate a scientifically accurate and detailed article strictly focused on "this compound" as per the user's stringent requirements.
Therefore, this article cannot be generated at this time.
Chemical Reactivity and Mechanistic Pathways of Ethylamino Phenyl Acetic Acid
Acid-Base Equilibria and Protonation States
The presence of both an acidic carboxylic acid group and a basic ethylamino group confers amphoteric properties upon Ethylamino-phenyl-acetic acid. This means it can act as both an acid and a base, leading to different protonation states depending on the pH of the surrounding medium.
The acid-dissociation constants (pKa values) of the carboxylic acid and the conjugate acid of the ethylamino group determine the charge of the molecule at a given pH. While specific experimental pKa values for this compound are not extensively documented, they can be reliably estimated based on analogous structures such as phenylacetic acid and related amino acids.
The carboxylic acid group (-COOH) is expected to have a pKa value similar to that of phenylacetic acid, which is approximately 4.3. wikipedia.orgdrugfuture.com Below this pH, the group is predominantly in its protonated, neutral form (-COOH). Above this pH, it deprotonates to form the negatively charged carboxylate ion (-COO⁻).
The ethylamino group (-NHCH₂CH₃) is basic. Its conjugate acid (-NH₂⁺CH₂CH₃) is expected to have a pKa value in the range typical for protonated secondary anilines. This value is generally slightly higher than that of aniline (B41778) itself due to the electron-donating effect of the ethyl group.
These two pKa values define three principal protonation states for the molecule in aqueous solution:
Low pH (pH < ~4.3): Both the amino group and the carboxylic acid group are protonated, resulting in a net positive charge (cationic form).
Intermediate pH (~4.3 < pH < ~pKa of amino group): The carboxylic acid is deprotonated (-COO⁻), while the amino group remains protonated (-NH₂⁺-). This results in a neutral zwitterion.
High pH (pH > ~pKa of amino group): Both the carboxylic acid and the amino group are deprotonated, resulting in a net negative charge (anionic form).
The pH-dependent behavior is crucial for understanding the molecule's solubility, lipophilicity, and interaction with biological systems.
Table 1: Estimated pKa Values and pH-Dependent Protonation States of this compound
| Functional Group | Estimated pKa | Predominant Form at pH < pKa | Predominant Form at pH > pKa |
|---|---|---|---|
| Carboxylic Acid | ~4.3 | -COOH | -COO⁻ |
Complexation Chemistry with Metal Ions
The structure of this compound, containing both a nitrogen donor atom (from the amino group) and an oxygen donor atom (from the carboxylate group), makes it a potential chelating agent. Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion, resulting in the formation of a stable ring structure.
This compound can act as a bidentate ligand, coordinating with a metal ion through the nitrogen of the amino group and one of the oxygen atoms of the deprotonated carboxylate group. This forms a stable five-membered chelate ring. The stability of these metal complexes is quantified by their stability constants (log K).
While specific stability constants for this compound complexes are not widely reported, studies on similar molecules, such as phenylacetic acid and other amino acids, demonstrate their capacity for metal coordination. For instance, copper (II) complexes with phenylacetic acid have been synthesized and characterized, showing coordination through the carboxylate oxygens. jchps.com The addition of the amino group in this compound significantly enhances the chelating ability due to the formation of the stable ring structure.
The stability of the formed metal complexes typically follows the Irving-Williams series for divalent metal ions: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. Therefore, it is expected that this compound would form its most stable first-row transition metal complexes with Copper (II).
Table 2: Potential Metal Ion Chelation by this compound
| Metal Ion | Potential Coordination Sites | Expected Chelate Ring Size | Relative Stability |
|---|---|---|---|
| Cu²⁺ | Amino Nitrogen, Carboxylate Oxygen | 5-membered | High |
| Ni²⁺ | Amino Nitrogen, Carboxylate Oxygen | 5-membered | Moderate-High |
| Zn²⁺ | Amino Nitrogen, Carboxylate Oxygen | 5-membered | Moderate |
Reaction Kinetics and Mechanisms of Degradation
The degradation of this compound can occur through several pathways, including oxidation and microbial catabolism. The kinetics and mechanisms are influenced by environmental conditions such as pH, temperature, and the presence of oxidizing agents or microorganisms.
Research on the degradation of the parent compound, phenylacetic acid (PAA), provides insight into potential pathways. In bacteria, PAA degradation is a well-characterized aerobic process initiated by the conversion of PAA to phenylacetyl-CoA by the enzyme phenylacetate-CoA ligase. frontiersin.org This is followed by a series of enzymatic reactions involving epoxidation of the phenyl ring and subsequent cleavage. frontiersin.orgresearchgate.net The presence of the ethylamino substituent on the phenyl ring of this compound would likely alter this metabolic pathway, potentially requiring different or modified initial enzymatic steps.
Chemical degradation can occur via oxidation. Studies on the oxidation of phenylacetic acid by strong oxidizing agents like potassium permanganate (B83412) in an acidic medium show that the reaction can lead to the formation of benzaldehyde. researchgate.netorientjchem.org The reaction kinetics for phenylacetic acid were found to be first order with respect to the oxidant and the H⁺ concentration, but zero order with respect to the substrate itself, suggesting that the rate-determining step involves the oxidizing species. orientjchem.org For this compound, both the phenyl ring (activated by the amino group) and the methylene (B1212753) group adjacent to the carboxyl group are susceptible to oxidation.
Reactivity towards Various Reagents and Substrates
This compound exhibits reactivity characteristic of its constituent functional groups: the carboxylic acid, the secondary amine, the activated phenyl ring, and the α-carbon.
Reactions of the Carboxylic Acid: Like other carboxylic acids, it can undergo esterification with alcohols in the presence of an acid catalyst to form the corresponding esters. It can also be converted to amides by reaction with amines using coupling agents or after conversion to a more reactive acyl chloride.
Reactions of the Amino Group: The secondary amine is nucleophilic and can react with electrophiles. For example, it can be acylated by reacting with acyl chlorides or anhydrides to form N-acyl derivatives.
Reactions of the Phenyl Ring: The ethylamino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Therefore, reactions such as halogenation, nitration, and sulfonation are expected to occur readily at the positions ortho and para to the ethylamino substituent.
Reactions at the α-Carbon: The carbon atom between the phenyl ring and the carboxylic acid group is an α-carbon. The protons on this carbon are acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can react with electrophiles, such as alkyl halides, in α-alkylation reactions. nih.gov Halogenation at the α-position can also be achieved, for instance, through reaction with bromine. chegg.com
Table 3: Summary of Key Reactions of this compound
| Reacting Site | Reagent(s) | Reaction Type | Expected Product |
|---|---|---|---|
| Carboxylic Acid | Alcohol, H⁺ | Esterification | Ester |
| Amino Group | Acyl Chloride | N-Acylation | N-Acyl derivative (Amide) |
| Phenyl Ring | Br₂, FeBr₃ | Electrophilic Halogenation | Ortho/Para-brominated derivative |
Non Clinical in Vitro and Ex Vivo Metabolic Studies of Ethylamino Phenyl Acetic Acid
Metabolic Stability Profiling (Enzymatic Degradation Pathways)
Metabolic stability assays are crucial in early drug discovery to predict a compound's persistence in the body. springernature.com These studies help in understanding how a compound is metabolized and can aid in ranking compounds for further development, potentially reducing the chances of pharmacokinetic failure later on. springernature.com
Microsomal and Hepatocyte Stability
No specific data on the microsomal and hepatocyte stability of Ethylamino-phenyl-acetic acid were found in the reviewed literature.
Generally, the metabolic stability of a new chemical entity is first assessed in vitro using liver microsomes and hepatocytes. springernature.com Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I drug-metabolizing enzymes like cytochrome P450s (CYPs). nih.gov Hepatocytes, the main cells of the liver, contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic processes. thermofisher.com The stability of a compound is determined by incubating it with microsomes or hepatocytes and measuring its disappearance over time. springernature.com This data is used to calculate the intrinsic clearance (CLint), which indicates how quickly the liver can metabolize the drug. nuvisan.com
Metabolite Identification and Profiling (Chemical Transformations)
Specific metabolites of this compound have not been identified in the available literature.
Metabolite identification studies aim to determine the chemical structures of the metabolites formed from a parent drug. researchgate.net This is essential for understanding the drug's metabolic pathways and for identifying any potentially pharmacologically active or toxic metabolites. nih.gov These studies are typically conducted using in vitro systems like liver microsomes or hepatocytes, followed by analysis with techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) to separate and identify the metabolites. nih.gov
Characterization of Metabolic Soft Spots
There is no information available regarding the metabolic soft spots of this compound.
Metabolic "soft spots" are the sites on a molecule that are most susceptible to metabolism. nih.gov Identifying these soft spots is a key part of drug design, as medicinal chemists can modify these positions to improve the compound's metabolic stability and pharmacokinetic profile. researchgate.netnih.gov In silico prediction tools are often used in combination with experimental data from microsomal incubations to identify these labile positions. nih.gov
Enzyme Phenotyping (e.g., CYP, UGT, MAO involvement)
The specific enzymes involved in the metabolism of this compound have not been reported.
Enzyme phenotyping, or reaction phenotyping, is the process of identifying the specific enzymes responsible for a drug's metabolism. creative-bioarray.comnih.gov This is critical for predicting potential drug-drug interactions, where one drug can affect the metabolism of another by inhibiting or inducing these enzymes. labcorp.com The primary enzymes involved in drug metabolism are the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies. creative-bioarray.comnih.gov Other enzymes like monoamine oxidases (MAO) can also play a role. bioivt.com In vitro methods for enzyme phenotyping include using a panel of recombinant human enzymes or specific chemical inhibitors in human liver microsomes. nih.gov
Investigation of Reactive Metabolites and Conjugate Formation
No studies on the formation of reactive metabolites or conjugates of this compound were found.
Some drugs can be metabolized into chemically reactive species that can bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. nih.govevotec.com In vitro assays are used to assess the potential of a compound to form such reactive metabolites. nih.govevotec.com These assays often involve "trapping" the reactive intermediates with nucleophilic agents like glutathione (B108866) (GSH), followed by the detection of the resulting stable conjugates by mass spectrometry. evotec.com
Comparison of In Vitro/Ex Vivo Metabolic Profiles across Species (Non-Clinical)
There is no available data comparing the in vitro or ex vivo metabolic profiles of this compound across different non-clinical species.
Understanding the differences in drug metabolism between preclinical animal species and humans is crucial for extrapolating animal toxicology data to predict human safety. nih.govresearchgate.net In vitro studies using liver microsomes or hepatocytes from different species (e.g., rat, mouse, dog, monkey, and human) are conducted to compare metabolic pathways and the rates of metabolism. nuvisan.comresearchgate.neteuropa.eu Significant differences in metabolism can indicate that a particular animal model may not be appropriate for predicting the human response to a drug. nih.gov
Structure Activity Relationship Sar Studies for Ethylamino Phenyl Acetic Acid Derivatives in Chemical Biology Context
Elucidation of Structural Determinants for Biological Interaction (Ligand Binding)
The binding of a ligand to its biological target is a complex process governed by a variety of non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. SAR studies on ethylamino-phenyl-acetic acid derivatives aim to understand how different parts of the molecule contribute to these interactions.
The phenylacetic acid core is a fundamental component of the this compound scaffold. Modifications to this core can significantly influence the compound's binding affinity and selectivity for its biological target. Research on related 2-phenylaminophenylacetic acid derivatives has shown that the nature and position of substituents on the phenyl rings are critical for activity. nih.gov
For instance, the introduction of various alkyl and halogen substituents can alter the electronic and steric properties of the molecule, thereby affecting its interaction with the binding pocket of a protein. nih.gov Lipophilicity, which is the ability of a compound to dissolve in fats, oils, and lipids, is another key parameter that can be modulated by core modifications and has been shown to have a pronounced effect on the biological activity of this class of compounds. nih.gov
A theoretical study on phenylacetic acid (PAA) derivatives highlighted that substitutions on the phenyl ring influence their binding interactions. The study suggested that meta-substituted PAA derivatives may exhibit superior binding interactions compared to ortho- and para-substituted ones for certain biological targets. jspae.comresearchgate.net
Table 1: Impact of Phenyl Ring Substitutions on the Biological Activity of Phenylacetic Acid Analogs
| Substitution Position | General Effect on Activity | Rationale |
| Ortho | Can decrease activity | Potential for steric hindrance within the binding site. |
| Meta | May enhance activity | Favorable positioning for interaction with key residues in the binding pocket. jspae.comresearchgate.net |
| Para | Variable effects | Can influence polarity and interactions with solvent or distal parts of the binding site. |
Note: The specific effects can vary greatly depending on the biological target.
The ethylamino group introduces a basic nitrogen atom and a flexible ethyl chain, which can play a significant role in ligand recognition. The nitrogen atom can act as a hydrogen bond acceptor or, if protonated, as a hydrogen bond donor, forming crucial interactions with amino acid residues in the binding site of a protein.
SAR studies on other classes of compounds containing ethylamine (B1201723) moieties, such as phenethylamines and tryptamines, have demonstrated the importance of the amine substituent for receptor affinity. For example, in a study of phenethylamine (B48288) derivatives, the nature of the substituents attached to the ethylamine backbone was found to significantly influence their binding affinity for the 5-HT2A receptor. nih.gov Specifically, the presence of certain groups attached to the nitrogen atom could either positively or negatively impact binding. nih.gov
The flexibility of the ethyl group allows the amino moiety to adopt an optimal orientation within the binding pocket to maximize its interactions. The length and branching of the alkyl chain can also be critical, as they can influence the positioning of the pharmacophoric amino group and introduce favorable or unfavorable steric interactions.
Computational Approaches to SAR (e.g., Docking, Target Prediction for Chemical Scaffold)
Computational methods are powerful tools for elucidating the SAR of chemical compounds and for predicting their biological targets. Molecular docking, a key computational technique, simulates the binding of a ligand to the three-dimensional structure of a receptor. jspae.comresearchgate.netconsensus.app This allows for the visualization of binding modes and the identification of key interactions at the atomic level.
For the this compound scaffold, docking studies could be employed to predict how derivatives with different substituents on the phenyl ring or modifications to the ethylamino group would bind to a specific protein target. Such studies can provide a rational basis for prioritizing the synthesis of new compounds with potentially improved activity. For example, computational docking studies on phenylacetic acid derivatives have been used to elucidate their binding modes with various biological targets, including enzymes and DNA. jspae.comresearchgate.net
Target prediction is another valuable computational approach that uses the chemical structure of a compound to predict its potential biological targets. By comparing the structural and physicochemical properties of the this compound scaffold to databases of known bioactive molecules, it is possible to generate hypotheses about its mechanism of action. This can guide experimental studies to validate the predicted targets and uncover new therapeutic applications.
Rational Design Principles for Modulating Chemical Interactions
The insights gained from SAR and computational studies provide a foundation for the rational design of new this compound derivatives with tailored biological activities. The goal of rational design is to make targeted modifications to the lead compound to optimize its interactions with the biological target, thereby enhancing its potency, selectivity, and pharmacokinetic properties.
Key principles in the rational design of this compound analogs include:
Bioisosteric Replacement: This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or reducing its toxicity. For example, a phenyl ring could be replaced by a thiophene (B33073) ring, which has been shown in some cases to increase inhibitory potency.
Structure-Based Design: When the three-dimensional structure of the biological target is known, it can be used to design ligands that fit precisely into the binding site and make optimal interactions with key residues.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can be used to design new molecules that retain these key features while having different chemical scaffolds.
By applying these principles, it is possible to systematically modify the this compound structure to fine-tune its chemical interactions and develop novel compounds with desired biological profiles.
Potential Applications of Ethylamino Phenyl Acetic Acid in Chemical Research Excluding Clinical/drug Development
Role as Chemical Intermediates in Fine Chemical Synthesis
Phenylacetic acid and its derivatives are well-established as crucial intermediates in the synthesis of a wide array of fine chemicals. mdpi.comyoutube.com The reactivity of the carboxylic acid and the potential for substitution on the phenyl ring allow for diverse chemical transformations. The introduction of an ethylamino group, as in ethylamino-phenyl-acetic acid, further expands its synthetic utility by providing an additional site for chemical modification.
In the realm of fine chemical synthesis, derivatives of phenylacetic acid are employed in the construction of more complex molecules. inventivapharma.comresearchgate.net For instance, the synthesis of substituted phenylacetic acid derivatives is a key step in the preparation of various organic compounds. mdpi.com The general synthetic strategies often involve multi-step processes where the phenylacetic acid core is modified to introduce desired functional groups. mdpi.com While specific examples detailing the use of this compound are not extensively documented, its structural similarity to other aminophenylacetic acid derivatives suggests its potential as a precursor for a variety of target molecules. For example, 3-aminophenylacetic acid is a known intermediate in the synthesis of antibacterial agents and insecticides. patsnap.com
The synthesis of derivatives from phenylacetic acid can be achieved through various chemical reactions, including esterification and amidation of the carboxylic acid group, as well as electrophilic aromatic substitution on the phenyl ring. The presence of the ethylamino group can influence the regioselectivity of these reactions and can also be a site for further functionalization, such as N-alkylation or N-acylation.
Table 1: Examples of Synthetic Transformations Involving Phenylacetic Acid Derivatives
| Starting Material | Reagents and Conditions | Product | Application Area |
| p-nitrophenylacetonitrile | 1. Iron powder, acetic acid 2. Acetic anhydride (B1165640) 3. Nitric acid, sulfuric acid 4. Hydrolysis, esterification, deamination, reduction, hydrolysis | 3-aminophenylacetic acid | Intermediate for antibacterials and insecticides patsnap.com |
| 4-aminophenylacetic acid | Phthalic anhydride | (dioxoisoindolin-2-yl)phenylacetic acid | Intermediate for antimicrobial compounds researchgate.net |
| Benzyl (B1604629) cyanide | Sulfuric acid, water | Phenylacetic acid | General precursor in organic synthesis orgsyn.org |
This table presents examples of synthetic routes involving aminophenylacetic acid derivatives, illustrating the potential pathways for utilizing this compound as a chemical intermediate.
Applications in Materials Science (e.g., Deep Eutectic Solvents)
Deep eutectic solvents (DESs) have emerged as a promising class of "green" solvents with a wide range of applications. mdpi.com These systems are typically formed by mixing a hydrogen bond acceptor (HBA), such as choline (B1196258) chloride, with a hydrogen bond donor (HBD), which can be a carboxylic acid, amide, or alcohol. nih.gov The resulting mixture exhibits a significant depression in its melting point compared to the individual components. mdpi.com
Organic acids, including phenylacetic acid, have been successfully employed as HBDs in the formation of DESs. For example, a mixture of menthol (B31143) and phenylacetic acid forms a therapeutic deep eutectic solvent (THEDES). mdpi.com The formation of DESs is driven by the establishment of strong hydrogen bonding interactions between the HBA and HBD. nih.gov
Given its structure as an amino acid derivative, this compound possesses both a carboxylic acid group (potential HBD) and an amino group (potential HBD or HBA), making it a prime candidate for the formation of DESs. Amino acid-based DESs have been reported and are of particular interest due to their biocompatibility and biodegradability. nih.gov The presence of both acidic and basic functional groups within the same molecule could lead to the formation of novel DESs with unique physicochemical properties.
Table 2: Components and Potential Properties of this compound Based Deep Eutectic Solvents
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Potential Molar Ratio (HBA:HBD) | Potential Applications |
| Choline Chloride | This compound | 1:1, 1:2 | Green solvent for organic reactions, extraction of bioactive compounds mdpi.comnih.gov |
| This compound (as HBA) | Urea, Glycerol | 1:2, 1:3 | Biocompatible solvent for biocatalysis, materials processing |
| Proline | This compound | 1:1 | Chiral solvent for asymmetric synthesis |
This table illustrates the potential for forming deep eutectic solvents using this compound as a key component, highlighting its versatility as both a hydrogen bond donor and potentially a hydrogen bond acceptor.
The properties of these potential DESs, such as viscosity, polarity, and conductivity, could be tailored by carefully selecting the co-former and the molar ratio of the components. Such tunable solvents could find applications in various areas of materials science, including as media for organic synthesis, in the extraction of natural products, and as electrolytes in electrochemical devices.
Advanced Chemical Probes and Ligands for Basic Research
The ability of a molecule to coordinate with metal ions is fundamental to its application as a chemical probe or ligand in basic research. Phenylacetic acid and its derivatives can act as ligands for a variety of metal ions, forming coordination complexes with interesting structural and electronic properties. jchps.com The carboxylate group is a common coordination site, and the presence of additional donor atoms, such as the nitrogen in the ethylamino group of this compound, can lead to the formation of stable chelate complexes.
Metal complexes of phenylacetic acid derivatives have been investigated for their potential biological activities, which often arise from the synergistic effect of the metal ion and the organic ligand. jchps.com In the context of basic research, such complexes can serve as models for understanding metal-ligand interactions in biological systems or as catalysts in chemical reactions. The specific coordination geometry and electronic structure of the metal complex will depend on the nature of the metal ion, the ligand, and the reaction conditions.
Furthermore, the phenylacetic acid scaffold can be incorporated into more complex molecular architectures to create advanced chemical probes. For example, a flavone (B191248) acetic acid analogue containing an azido (B1232118) group was designed as a multifunctional binding site probe to study its mode of action. nih.gov The azide (B81097) group serves as a reporter that can be chemically addressed to identify the biological targets of the molecule. Similarly, this compound could be functionalized with reporter groups to create probes for studying various biological processes.
Table 3: Potential Coordination Modes and Research Applications of this compound as a Ligand
| Metal Ion | Potential Coordination Sites | Resulting Complex Geometry | Potential Research Application |
| Copper(II) | Carboxylate oxygen, Amino nitrogen | Square planar or distorted octahedral | Model for copper-containing enzymes, catalyst for oxidation reactions jchps.com |
| Zinc(II) | Carboxylate oxygen | Tetrahedral | Fluorescent probe for zinc sensing, catalyst for hydrolysis reactions |
| Platinum(II) | Amino nitrogen, Carboxylate oxygen | Square planar | Study of metal-DNA interactions, development of new catalytic systems mdpi.com |
| Ruthenium(II) | Phenyl ring (π-coordination), Carboxylate oxygen | Octahedral | Photosensitizer for photodynamic therapy research, catalyst for transfer hydrogenation |
This table outlines the potential for this compound to act as a ligand for various metal ions, leading to the formation of metal complexes with diverse geometries and applications in basic chemical and biochemical research.
The development of new ligands and metal complexes is a vibrant area of chemical research. The unique combination of functional groups in this compound makes it an attractive candidate for the design of novel ligands with tailored properties for specific applications in catalysis, materials science, and bioinorganic chemistry.
Future Directions and Emerging Research Avenues for Ethylamino Phenyl Acetic Acid
Exploration of Novel Synthetic Methodologies
While classical methods for the synthesis of N-substituted amino acids are established, the pursuit of more efficient, sustainable, and versatile synthetic routes for Ethylamino-phenyl-acetic acid is a primary research avenue. Future efforts could focus on:
Green Chemistry Approaches: The development of synthetic methods that utilize environmentally benign solvents, such as water, and minimize toxic reagents is a significant goal. acs.org Research into chemoenzymatic processes, integrating highly selective enzymes with robust chemical catalysts, could offer a sustainable pathway to enantiomerically pure this compound and its derivatives. acs.org
Catalytic Innovations: Exploring novel catalysts, such as biogenic nanoparticles, could lead to improved yields and milder reaction conditions for key synthetic steps like the coupling of starting materials. researchgate.net The development of asymmetric catalytic systems will be crucial for accessing specific stereoisomers, which is often vital for biological applications.
Multi-component Reactions (MCRs): Designing one-pot, multi-component reactions would represent a significant advance in synthetic efficiency. A convergent approach, where key structural elements of this compound are assembled in a single step, would reduce waste, time, and resource consumption compared to traditional multi-step syntheses. beilstein-journals.org
| Synthetic Strategy | Potential Advantage | Research Focus |
| Green Synthesis | Reduced environmental impact, increased safety | Use of aqueous media, biodegradable solvents, and enzymatic catalysts. acs.org |
| Novel Catalysis | Higher efficiency, improved selectivity, milder conditions | Application of biocatalysts, metal nanoparticles, and asymmetric catalysts. researchgate.net |
| Multi-component Reactions | Increased atom economy, reduced steps and waste | Design of novel Ugi or Strecker-type reactions tailored for the target molecule. beilstein-journals.org |
Deeper Understanding of Intramolecular and Intermolecular Interactions
A fundamental understanding of the non-covalent interactions governing the structure and behavior of this compound is critical for predicting its properties and designing new applications.
Conformational Analysis: The bulky phenyl group directly attached to the α-carbon, combined with the N-ethyl substituent, restricts the conformational freedom of the molecule. rsc.org Detailed studies are needed to elucidate the preferred solution-phase and solid-state conformations. This includes investigating the intramolecular hydrogen bonding between the carboxylic acid proton and the amine nitrogen or carbonyl oxygen, which can significantly influence the molecule's shape and reactivity. mdpi.com
Intermolecular Assembly: In the solid state, the interplay of hydrogen bonds (e.g., N-H···O, O-H···O) and π-π stacking interactions from the phenyl rings will dictate the crystal packing. mdpi.com Characterizing these interactions is essential for understanding polymorphism, solubility, and other material properties.
Integration of Advanced Computational and Experimental Techniques
The synergy between computational modeling and advanced experimental analysis offers a powerful paradigm for accelerating research on this compound.
Computational Chemistry: High-level computational methods such as Density Functional Theory (DFT) can be employed to predict molecular geometries, vibrational frequencies, and electronic properties. mdpi.commdpi.com These calculations can provide insights into the relative energies of different conformers, the nature of intramolecular hydrogen bonds, and the electronic effects of substituents on the phenyl ring. rsc.orgmdpi.com Molecular dynamics (MD) simulations can further illuminate the compound's behavior in solution, modeling its interactions with solvent molecules over time. researchgate.net
Advanced Spectroscopy and Crystallography: The structural elucidation of this compound and its derivatives can be achieved through a combination of techniques. nih.gov While NMR and Mass Spectrometry provide crucial data on connectivity and molecular weight, single-crystal X-ray diffraction is invaluable for determining the precise three-dimensional structure and intermolecular interactions in the solid state. nih.govcore.ac.uk
Predictive Modeling: By combining computational data with experimental results, it is possible to develop predictive models for various properties. For instance, Quantitative Structure-Activity Relationship (QSAR) models could be developed once biological data becomes available, linking structural features to specific activities and guiding the design of more potent analogues.
| Technique | Application for this compound | Expected Outcome |
| Density Functional Theory (DFT) | Calculation of stable conformers, bond energies, electronic structure. mdpi.com | Understanding of structural preferences and reactivity. |
| Molecular Dynamics (MD) | Simulation of behavior in different solvent environments. researchgate.net | Insight into solvation effects and dynamic conformational changes. |
| X-ray Crystallography | Determination of solid-state structure. core.ac.uk | Precise measurement of bond lengths, angles, and intermolecular interactions. |
| NMR Spectroscopy | Elucidation of solution-state structure and connectivity. nih.gov | Confirmation of chemical structure and analysis of dynamic processes. |
Untapped Chemical Transformations and Reactivity
The functional groups of this compound—the secondary amine, the carboxylic acid, and the aromatic ring—provide multiple handles for chemical modification, opening avenues for untapped transformations.
Reactivity at the α-Carbon: Phenylglycine and its derivatives are known to be more prone to racemization at the α-carbon compared to other amino acids like alanine. rsc.org A systematic study of the stereochemical stability of this compound under various reaction conditions (e.g., peptide coupling, deprotection) is essential for its use as a chiral building block. rsc.orgsemanticscholar.org
Derivatization of Functional Groups: The carboxylic acid can be converted into a wide array of derivatives, including esters, amides, and acid chlorides, to serve as key intermediates in organic synthesis. nih.govgoogle.com The secondary amine can undergo reactions such as acylation, alkylation, or sulfonylation to generate a diverse library of new compounds. nih.gov
Expansion into New Areas of Chemical Biology Research
The structural similarity of this compound to phenylglycine, a component of various natural products, suggests its potential as a valuable tool in chemical biology. nih.gov
Peptide Chemistry: Phenylglycine is found in a variety of non-ribosomally synthesized peptide natural products, including glycopeptide antibiotics. rsc.orgnih.gov this compound could be explored as an unnatural amino acid for incorporation into peptides. Its unique side chain and N-alkylation could impart specific conformational constraints, increased proteolytic stability, or altered binding properties to the resulting peptidomimetics.
Scaffold for Bioactive Molecules: Phenylglycine derivatives have been investigated for various biological activities, including anti-inflammatory and antidiabetic properties. nih.govnih.govgoogle.com this compound can serve as a foundational scaffold for the design and synthesis of new small molecules. By generating a library of derivatives through the transformations described in section 10.4, researchers could screen for novel biological activities.
Biocatalysis and Biotransformation: Exploring the potential of this compound as a substrate for various enzymes could uncover new biocatalytic transformations. This could lead to the enzymatic production of valuable chiral intermediates or provide insights into the substrate specificity of enzymes involved in amino acid metabolism.
Q & A
Q. What are the established synthetic routes for Ethylamino-phenyl-acetic acid, and how do reaction conditions influence yield?
this compound can be synthesized via methods such as the Claisen–Schmidt condensation, where ketones react with aromatic aldehydes under basic conditions. Key parameters include temperature control (60–80°C), solvent selection (e.g., ethanol or THF), and catalyst use (e.g., NaOH or piperidine). For example, adjusting the molar ratio of reactants (e.g., 1:1.2 ketone-to-aldehyde) can optimize yield . Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Claisen–Schmidt | NaOH | Ethanol | 65–75 | |
| Acid-catalyzed ester hydrolysis | HCl | H₂O | 70–80 |
Q. Which analytical techniques are recommended for characterizing this compound?
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (70:30 v/v) for purity assessment .
- Spectroscopy : ¹H NMR (DMSO-d₆, δ 7.2–7.4 ppm for aromatic protons; δ 3.1–3.3 ppm for ethylamino groups) and IR (C=O stretch at ~1700 cm⁻¹) for structural confirmation .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity). EC₅₀ values should be calculated using non-linear regression analysis .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved in structure-activity relationship (SAR) studies?
Conflicting results (e.g., varying IC₅₀ values across studies) may arise from differences in assay protocols (e.g., cell line specificity or incubation time). Validate findings via orthogonal assays (e.g., SPR for binding affinity) and meta-analysis of published datasets. Ensure consistency in solvent controls (e.g., DMSO ≤0.1% v/v) .
Q. What strategies optimize the enantiomeric purity of this compound derivatives?
Q. How do computational methods enhance SAR predictions for this compound analogs?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding modes to targets like G-protein-coupled receptors. Validate predictions with experimental ΔG values from isothermal titration calorimetry (ITC) .
Q. What are the critical considerations for scaling up synthesis from lab-to-pilot scale?
- Process parameters : Maintain adiabatic conditions during exothermic steps (e.g., using jacketed reactors).
- Purification : Switch from column chromatography to recrystallization (ethanol/water 4:1) for cost efficiency .
Methodological Rigor & Cross-Disciplinary Approaches
Q. How should researchers address ethical and safety concerns in toxicology studies?
Follow OECD guidelines for acute oral toxicity (Test No. 423) and prioritize in silico toxicity prediction tools (e.g., ProTox-II) to minimize animal testing. Reference ECHA REACH documentation for hazard classification .
Q. What interdisciplinary approaches improve mechanistic understanding of this compound?
Combine pharmacodynamics (e.g., patch-clamp electrophysiology for ion channel modulation) with metabolomics (LC-MS profiling) to map downstream signaling pathways .
Q. How can researchers ensure reproducibility in SAR studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
